2-Bromo-5-cyanobenzyl acetate

Catalog No.
S12275152
CAS No.
M.F
C10H8BrNO2
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-cyanobenzyl acetate

Product Name

2-Bromo-5-cyanobenzyl acetate

IUPAC Name

(2-bromo-5-cyanophenyl)methyl acetate

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-8(5-12)2-3-10(9)11/h2-4H,6H2,1H3

InChI Key

NIYBDFVIYHXJHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C#N)Br

2-Bromo-5-cyanobenzyl acetate is an organic compound characterized by the presence of a bromine atom and a cyano group attached to a benzyl acetate structure. Its molecular formula is C10H8BrN O2, and it has a molecular weight of 252.08 g/mol. The compound typically appears as a crystalline solid with potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 5-cyanobenzyl alcohol.
  • Condensation Reactions: It can participate in condensation reactions with various reagents, forming more complex structures.

Research indicates that compounds similar to 2-bromo-5-cyanobenzyl acetate may exhibit biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential as anticancer agents by inhibiting tumor growth.
  • Antidiabetic Effects: Compounds in this class may act as inhibitors of dipeptidyl peptidase-4, which is relevant in diabetes management .

Several synthesis methods for 2-bromo-5-cyanobenzyl acetate have been reported:

  • Bromination of 5-Cyanobenzyl Acetate: The compound can be synthesized through bromination using bromine in an appropriate solvent under controlled conditions.
  • Acetylation of 5-Cyanobenzyl Alcohol: Starting from 5-cyanobenzyl alcohol, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.

These methods allow for the controlled introduction of functional groups while maintaining the integrity of the aromatic system.

2-Bromo-5-cyanobenzyl acetate has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic effects against various diseases, particularly in cancer and diabetes treatment.

Studies on 2-bromo-5-cyanobenzyl acetate and its derivatives suggest interactions with biological targets that may lead to significant pharmacological effects. For instance, its ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating its potential as a lead compound in drug design.

Several compounds share structural similarities with 2-bromo-5-cyanobenzyl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-chlorobenzyl acetateContains chlorine instead of cyanideMay exhibit different reactivity patterns
2-Bromo-4-cyanobenzyl acetateDifferent position of cyano groupPotentially different biological activity
3-Bromo-5-cyanobenzyl acetateBromine at a different positionMay interact differently with biological targets

These compounds differ mainly in their halogen substituents and the position of functional groups on the benzene ring, influencing their reactivity and biological properties.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

252.97384 g/mol

Monoisotopic Mass

252.97384 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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